1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound that belongs to the triazino-purine family. Its unique molecular structure includes multiple functional groups such as methoxyethyl and trimethyl groups, which contribute to its potential biological activities and chemical properties. This compound has attracted interest in various fields of scientific research, particularly for its possible applications in medicinal chemistry and material science.
The compound can be synthesized from readily available precursors through various synthetic routes. It is commercially available from chemical suppliers and is used in research settings for its interesting chemical behavior and potential therapeutic effects.
This compound is classified as a purine derivative and specifically falls under the category of triazino compounds. Its structure features a fused triazino ring system that is characteristic of many biologically active molecules.
The synthesis of 1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves several key steps:
The molecular formula for 1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is . The compound's structure includes:
The molecular weight is approximately 276.29 g/mol. The compound's structural representation can be described using SMILES notation: CCn1c(=O)c2c(nc3n2C(C)C(C)=NN3)n(C)c1=O.
1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions:
The specific conditions for these reactions (e.g., temperature and solvent) will vary based on the desired product. For example:
The mechanism of action for 1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is not fully elucidated but is believed to involve interactions with biological targets related to cell signaling pathways. Research indicates potential modulation of pathways such as the Wnt pathway which is crucial in cancer biology.
The physical properties of 1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups. The compound can participate in various organic reactions including oxidation and reduction processes.
1,7-bis(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several notable applications:
This compound exemplifies a significant area of research within medicinal chemistry due to its complex structure and potential biological implications. Further studies are warranted to fully understand its mechanisms and applications in various scientific fields.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8